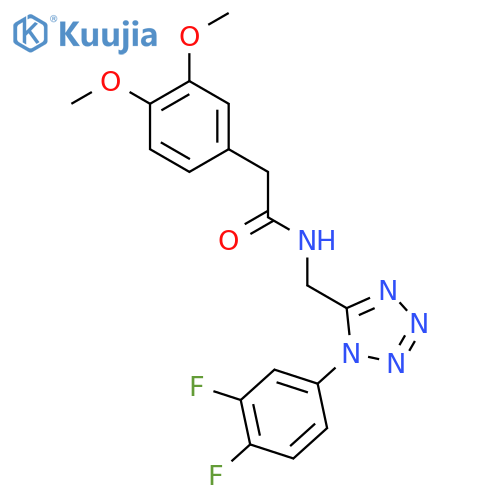Cas no 946232-82-2 (N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(3,4-dimethoxyphenyl)acetamide)

946232-82-2 structure
商品名:N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(3,4-dimethoxyphenyl)acetamide
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(3,4-dimethoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(3,4-dimethoxyphenyl)acetamide
- 946232-82-2
- N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide
- F2070-1230
- AKOS005001452
- N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide
-
- インチ: 1S/C18H17F2N5O3/c1-27-15-6-3-11(7-16(15)28-2)8-18(26)21-10-17-22-23-24-25(17)12-4-5-13(19)14(20)9-12/h3-7,9H,8,10H2,1-2H3,(H,21,26)
- InChIKey: UICDSYCCZFSURJ-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)N1C(CNC(CC2C=CC(=C(C=2)OC)OC)=O)=NN=N1)F
計算された属性
- せいみつぶんしりょう: 389.12994575g/mol
- どういたいしつりょう: 389.12994575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 518
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(3,4-dimethoxyphenyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2070-1230-15mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |
946232-82-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2070-1230-10μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |
946232-82-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-1230-3mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |
946232-82-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-1230-30mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |
946232-82-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2070-1230-4mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |
946232-82-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2070-1230-20μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |
946232-82-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2070-1230-2mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |
946232-82-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2070-1230-25mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |
946232-82-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2070-1230-40mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |
946232-82-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2070-1230-5mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |
946232-82-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(3,4-dimethoxyphenyl)acetamide 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
946232-82-2 (N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(3,4-dimethoxyphenyl)acetamide) 関連製品
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
